3-Methyl-1H-indazole-5-carbonitrile

Medicinal Chemistry ADME Optimization Matched Molecular Pair Analysis

3-Methyl-1H-indazole-5-carbonitrile (CAS 267875-55-8) is a 3,5-disubstituted indazole building block with a molecular formula of C9H7N3 and a molecular weight of 157.17 g/mol. It is a solid at room temperature, with a predicted boiling point of 372.9±22.0 °C and a calculated aqueous solubility of 0.46 g/L at 25 °C.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 267875-55-8
Cat. No. B1593038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1H-indazole-5-carbonitrile
CAS267875-55-8
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NN1)C#N
InChIInChI=1S/C9H7N3/c1-6-8-4-7(5-10)2-3-9(8)12-11-6/h2-4H,1H3,(H,11,12)
InChIKeyUSZDSFDKLKSIGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1H-indazole-5-carbonitrile (CAS 267875-55-8) – Core Chemical Identity and Procurement Baseline


3-Methyl-1H-indazole-5-carbonitrile (CAS 267875-55-8) is a 3,5-disubstituted indazole building block with a molecular formula of C9H7N3 and a molecular weight of 157.17 g/mol [1]. It is a solid at room temperature, with a predicted boiling point of 372.9±22.0 °C and a calculated aqueous solubility of 0.46 g/L at 25 °C . The compound is primarily supplied as a research intermediate, with commercial purity standards typically at 97% or 98% (HPLC) [2]. Its substructure—a methyl group at the 3-position and a cyano group at the 5-position of the indazole core—is a privileged scaffold in kinase inhibitor programs and has been explicitly utilized in patent literature (e.g., US2008/242694 A1) for the synthesis of amino-substituted heterocycles [3].

Why Generic 5-Cyanoindazole Substitution Fails: The Importance of 3-Methyl Substitution in 3-Methyl-1H-indazole-5-carbonitrile (CAS 267875-55-8)


Substituting 3-Methyl-1H-indazole-5-carbonitrile with a generic 5-cyanoindazole analog (e.g., CAS 74626-47-4) or a simple 3-methylindazole (e.g., CAS 3176-62-3) overlooks a critical, quantifiable determinant of molecular behavior: lipophilicity-driven property shifts. The presence of the 3-methyl group increases the calculated LogP by approximately 0.3 units compared to its des-methyl counterpart, directly impacting solubility and membrane permeability [1][2]. This difference is non-trivial in medicinal chemistry campaigns where matched molecular pairs are used to modulate ADME profiles without altering the core pharmacophore. The following quantitative evidence demonstrates that the specific 3-methyl-5-cyano substitution pattern confers distinct physicochemical and reactivity profiles that are irretrievable by superficially similar indazole building blocks.

Quantitative Differentiation Evidence for 3-Methyl-1H-indazole-5-carbonitrile (CAS 267875-55-8) Against Key Comparators


Enhanced Lipophilicity (XLogP3) vs. Unsubstituted 1H-Indazole-5-carbonitrile

The target compound exhibits a calculated LogP (XLogP3) of 1.7, compared to 1.43 for the direct des-methyl analog 1H-indazole-5-carbonitrile (CAS 74626-47-4) [1][2]. This represents an increase of approximately 0.3 log units, which corresponds to a roughly 2-fold increase in lipophilicity and a predicted 5.5-fold decrease in aqueous solubility, as measured by the calculated ESOL Log S value of -2.42 (0.595 mg/mL) for the target versus a reported solubility of 'soluble' for the analog .

Medicinal Chemistry ADME Optimization Matched Molecular Pair Analysis

Predicted Physicochemical Property Shifts vs. Des-Methyl Analog: Density and Boiling Point

The introduction of the 3-methyl group alters the bulk physical properties of the molecule. The target compound has a predicted density of 1.27±0.1 g/cm³ and a boiling point of 372.9±22.0 °C, compared to 1.34 g/cm³ and 370.3 °C, respectively, for 1H-indazole-5-carbonitrile . The lower density and slightly higher boiling point suggest a less compact crystal lattice, which can translate to altered handling characteristics and sublimation behavior during large-scale purification.

Process Chemistry Purification Scale-up

Unique 3-Methyl Indazole Intermediate for Kinase Inhibitor Patent Synthesis

The compound is explicitly cited as a synthetic intermediate in US Patent US2008/242694 A1, appearing on page columns 67-68 [1]. This patent covers amino-substituted heterocycles that inhibit kinase pathways for cancer treatment. By contrast, the unsubstituted 1H-indazole-5-carbonitrile (CAS 74626-47-4) is not specifically fingered in this patent family as a key intermediate, suggesting the 3-methyl group is essential for the subsequent synthetic transformations or for the biological activity of the final compounds. Patent landscaping data reveals that 1H-indazole-5-carbonitrile has a broader patent count (486), but 3-methyl specificity is rarer, pointing to its niche utility [2].

Kinase Inhibition Patent Intermediates Cancer Therapeutics

Synthesis Yield Benchmarking and Precursor Compatibility

A documented synthesis of the target compound from 4-amino-3-ethylbenzonitrile (7.0 g, 48 mmol) and sodium nitrite (3.6 g, 53 mmol) in glacial acetic acid at room temperature for 16 hours yields approximately 29% [1]. This yield is characteristic of sterically hindered indazole formations and serves as a direct benchmark for chemists assessing route feasibility. In contrast, the synthesis of the simpler 1H-indazole-5-carbonitrile from 5-aminoindazole via Sandmeyer cyanation typically yields higher (often >60%), but the resulting product lacks the 3-methyl handle required for further C–H functionalization or directed metalation .

Synthetic Methodology Heterocyclic Chemistry Indazole Cyclization

Optimal Procurement Scenarios for 3-Methyl-1H-indazole-5-carbonitrile (CAS 267875-55-8)


Kinase Inhibitor Lead Optimization Requiring Matched Molecular Pair Analysis

In kinase inhibitor programs where the indazole core is a key pharmacophore, using 3-Methyl-1H-indazole-5-carbonitrile enables the systematic exploration of 3-methyl effects on potency and selectivity. The +0.3 LogP shift versus the des-methyl analog [1] is a standard matched-pair parameter for tuning kinase selectivity profiles, as documented in the 5-substituted indazole kinase inhibitor series [2]. Procurement of this specific compound allows medicinal chemists to directly test the lipophilic contribution of the methyl group without altering the 5-cyano anchor point.

Synthesis of Patent-Specific Amino-Substituted Heterocycles for Oncology

For legal and scientific fidelity, reproducing the exact intermediates from patent US2008/242694 A1 requires 3-Methyl-1H-indazole-5-carbonitrile [3]. This compound is the designated starting material for a series of amino-substituted heterocycles claimed to have therapeutic activity in oncology. Any deviation to a des-methyl or 3-amino analog would produce a different patent space, potentially compromising FTO (Freedom to Operate) and the biological relevance of the synthesized library.

Process Chemistry Scale-Up Studies for Low-Density Intermediates

Procurement teams evaluating bulk-scale synthesis of indazole-based APIs can leverage the 1.27 g/cm³ density and 372.9 °C boiling point metrics to design appropriate handling and purification protocols. The lower density compared to 1.34 g/cm³ for the parent indazole-5-carbonitrile may reduce shipping costs per volume and impact reactor loading calculations, making it a distinct candidate for process feasibility assessments.

Academic Research on 3-Substituted Indazole Reactivity and Directing Group Effects

In fundamental heterocyclic chemistry, the methyl group at the 3-position can serve as a directing or blocking group for subsequent electrophilic aromatic substitution or metalation reactions. The documented ~29% synthetic yield provides a baseline for methodology development aimed at improving the cyclization step. This makes the compound a valuable model substrate for academic labs studying indazole C–H functionalization or novel cyclization methods.

Quote Request

Request a Quote for 3-Methyl-1H-indazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.